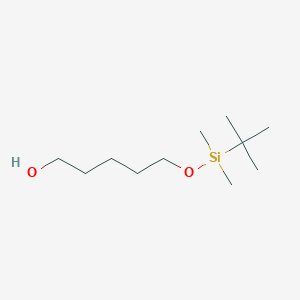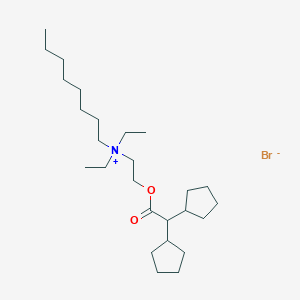
Penoctonium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penoctonium bromide is a quaternary ammonium compound that belongs to the class of anticholinergic drugs. It is a synthetic compound that has been widely used in scientific research for its ability to block the activity of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Wirkmechanismus
Penoctonium bromide blocks the activity of acetylcholine by binding to the muscarinic acetylcholine receptors, which are located on the surface of cells in various tissues throughout the body. By blocking the activity of these receptors, penoctonium bromide inhibits the actions of acetylcholine, which can lead to a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of penoctonium bromide depend on the specific tissues and organs that are affected by the drug. In general, penoctonium bromide can cause relaxation of smooth muscle, decreased glandular secretion, and reduced heart rate. It can also cause dilation of blood vessels, which can lead to a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using penoctonium bromide in lab experiments is its ability to selectively block the activity of muscarinic acetylcholine receptors. This allows researchers to investigate the specific effects of acetylcholine on different tissues and organs without interference from other neurotransmitters. However, one limitation of using penoctonium bromide is that it can have non-specific effects on other types of receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on penoctonium bromide. One area of interest is the development of more selective muscarinic receptor antagonists that can be used to investigate the specific effects of different subtypes of muscarinic receptors. Another area of interest is the investigation of the potential therapeutic uses of penoctonium bromide in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and irritable bowel syndrome.
Conclusion:
In conclusion, penoctonium bromide is a synthetic compound that has been widely used in scientific research for its ability to block the activity of acetylcholine. It can be synthesized using standard laboratory techniques and has been used to investigate the role of acetylcholine in various physiological processes. While penoctonium bromide has advantages and limitations for lab experiments, it remains an important tool for investigating the complex interactions between neurotransmitters and physiological systems. Further research on penoctonium bromide and related compounds is needed to fully understand its potential therapeutic uses and to develop more selective muscarinic receptor antagonists.
Synthesemethoden
Penoctonium bromide can be synthesized through a reaction between 1-methylpiperazine and 1-bromo-2-chloroethane. The reaction takes place in the presence of a base such as sodium hydroxide, and the resulting compound is purified through recrystallization. The synthesis of penoctonium bromide is relatively straightforward and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Penoctonium bromide has been widely used in scientific research for its ability to block the activity of acetylcholine. It has been used to study the role of acetylcholine in various physiological processes, including muscle contraction, nerve transmission, and glandular secretion. Penoctonium bromide has also been used to investigate the effects of acetylcholine on the cardiovascular system, respiratory system, and gastrointestinal tract.
Eigenschaften
CAS-Nummer |
17088-72-1 |
|---|---|
Produktname |
Penoctonium Bromide |
Molekularformel |
C26H50BrNO2 |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium;bromide |
InChI |
InChI=1S/C26H50NO2.BrH/c1-4-7-8-9-10-15-20-27(5-2,6-3)21-22-29-26(28)25(23-16-11-12-17-23)24-18-13-14-19-24;/h23-25H,4-22H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DWUPDLOTOYWYQT-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Kanonische SMILES |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Andere CAS-Nummern |
17088-72-1 |
Synonyme |
dicyclopentylacetoxy-beta-diethylaminoethyloctyl ammonium bromide penoctonium Ug 767 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



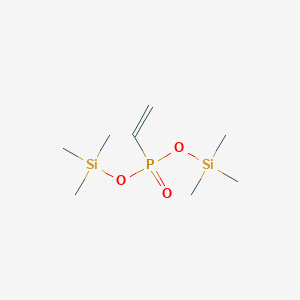


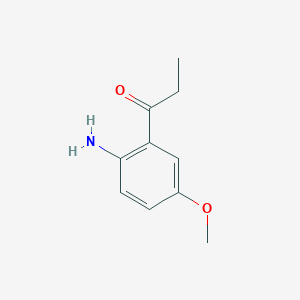
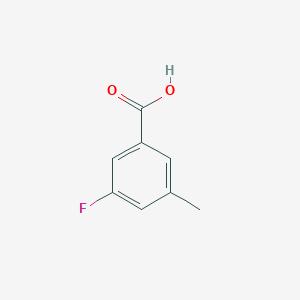
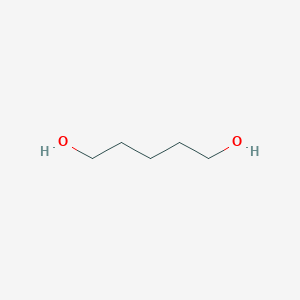
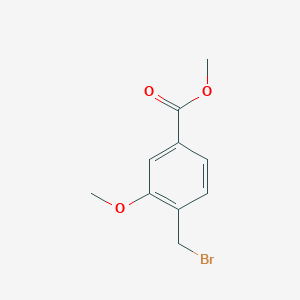
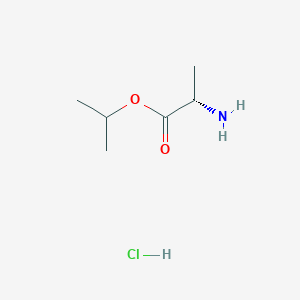

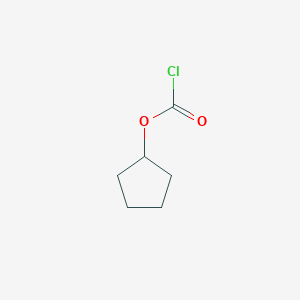

![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)

